2-Methoxyacetimidamide hydrochloride

Description

Historical Perspective of Amidines in Synthetic Chemistry and the Evolving Role of 2-Methoxyacetimidamide Hydrochloride

The study of amidines dates back to the late 19th century, with the Pinner reaction, discovered by Adolf Pinner, being one of the earliest and most straightforward methods for their synthesis. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, which is then treated with ammonia (B1221849) to produce the amidine. The hydrochloride salt of 2-Methoxyacetimidamide is commonly synthesized using this classical method, starting from 2-methoxyacetonitrile (B1149783).

Historically, amidines were recognized for their basicity and their ability to form stable salts. Over time, their role in organic synthesis has expanded significantly. Initially used in the synthesis of simple heterocyclic systems, the application of amidines has evolved to include their use as ligands for transition metals and as key components in the synthesis of highly complex and biologically active molecules. This compound represents a modern iteration of this class of compounds, where the methoxy (B1213986) functional group is strategically placed to influence the properties and reactivity of the molecule, making it a tailored building block for specific synthetic targets.

Strategic Importance as a Key Molecular Building Block in Complex Chemical Syntheses

The strategic importance of this compound lies in its utility as a precursor for constructing more elaborate molecular architectures, particularly substituted pyrimidines. Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids (DNA and RNA) and are found in numerous bioactive compounds, including various drugs.

A notable application of this compound is in the synthesis of pyrimidinone derivatives. For instance, it is used as a starting material in a multi-step synthesis to produce 5-(2,4-dichlorobenzyl)-2-(methoxymethyl)-6-methylpyrimidin-4(3H)-one. ambeed.com This reaction highlights the role of this compound in introducing the C2-methoxymethyl substituent onto the pyrimidine (B1678525) ring, a structural feature that can be crucial for the biological activity of the final compound. The synthesis of such complex molecules underscores the value of having well-defined and functionalized building blocks like this compound readily available.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1903-91-9 |

| Molecular Formula | C3H9ClN2O |

| Molecular Weight | 124.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Synthetic Profile of a Downstream Product

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | 1,8-Diazabicyclo[5.4.0]undec-7-ene in N,N-dimethyl-formamide | 5-(2,4-dichlorobenzyl)-2-(methoxymethyl)-6-methylpyrimidin-4(3H)-one |

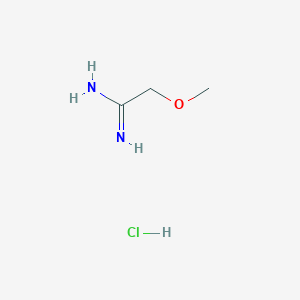

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-methoxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYMVXNVNFXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543526 | |

| Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-91-9 | |

| Record name | Ethanimidamide, 2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in the Synthesis of 2 Methoxyacetimidamide Hydrochloride and Its Analogues

Optimized Synthetic Pathways for Enhanced Yield and Purity

Mechanistic and Catalytic Considerations in the Synthesis from 2-Methoxyacetonitrile (B1149783)

The classical and most direct route to 2-methoxyacetimidamide hydrochloride is through the Pinner reaction, which involves the treatment of 2-methoxyacetonitrile with an alcohol in the presence of a strong acid catalyst, typically hydrogen chloride. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an intermediate imidate salt, known as a Pinner salt, which is then converted to the corresponding amidine upon reaction with ammonia (B1221849) or an amine. wikipedia.org

The mechanism begins with the protonation of the nitrile nitrogen by the acid catalyst, which activates the nitrile for nucleophilic attack by the alcohol. d-nb.infonih.gov This results in the formation of a nitrilium cation, which is then attacked by the alcohol to form the imidate hydrochloride. d-nb.infonih.gov The reaction conditions, particularly temperature, are crucial, as the intermediate Pinner salt can be thermally unstable. wikipedia.org

Recent advancements have explored the use of Lewis acids as catalysts to promote the Pinner reaction under milder conditions. d-nb.infonih.gov For instance, trimethylsilyl (B98337) triflate has been shown to be an effective catalyst for the reaction between nitriles and primary alcohols. d-nb.info While the direct application to 2-methoxyacetonitrile is not extensively detailed, the principle offers a promising avenue for optimizing the synthesis of this compound by avoiding the use of gaseous hydrogen chloride. d-nb.info

Furthermore, copper-catalyzed protocols have been developed for the synthesis of N-substituted amidines from nitriles and amines. mdpi.com These methods often utilize a copper salt like CuCl in the presence of a base and a ligand, offering an alternative to the traditional Pinner reaction sequence for producing substituted analogues. mdpi.com

Evaluation of Alternative Precursor Methodologies, such as 2-Methoxyethylamine (B85606) Reactions

Alternative synthetic strategies for 2-methoxyacetimidamide and its analogues have been investigated, starting from precursors other than 2-methoxyacetonitrile. One such precursor is 2-methoxyethylamine. sigmaaldrich.commerckmillipore.com

One patented method describes the preparation of 2-methoxyethylamine from ethanolamine. google.com The process involves the formation of a benzyl (B1604629) imine intermediate, followed by methylation and subsequent deprotection to yield the desired product. google.com Another approach involves the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether with ammonia in the presence of hydrogen and a supported metal catalyst. google.com

While these methods primarily focus on the synthesis of the parent amine, 2-methoxyethylamine itself can serve as a reactant in the formation of amidine structures. Although direct conversion of 2-methoxyethylamine to 2-methoxyacetimidamide is not a standard named reaction, it could theoretically be achieved through multi-step sequences. For instance, 2-methoxyethylamine can be used in substitution reactions or to synthesize amides by reacting with carboxylic acids. sigmaaldrich.com These amides could then potentially be converted to amidines, though this represents a more circuitous route compared to the Pinner reaction.

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

The principles of green chemistry are increasingly being applied to the synthesis of amidines to reduce environmental impact. Key areas of focus include the use of greener solvents, catalysts, and more atom-economical reactions. rsc.org

For amidine synthesis in general, sustainable approaches include:

Catalytic Methods: The use of catalytic amounts of reagents is inherently greener than stoichiometric methods. ucl.ac.uk Boric acid has been explored as a simple and readily available catalyst for amide synthesis, a related and often precursor reaction to amidine formation. bohrium.com

Solvent Selection: The use of sustainable ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been investigated for the synthesis of guanidines and amidines. rsc.org These solvents are considered more environmentally friendly alternatives to traditional organic solvents.

Enzymatic Synthesis: Enzymatic methods, such as the use of Candida antarctica lipase (B570770) B (CALB), have been developed for amide bond formation in green solvents. nih.gov While not directly applied to this compound, this approach highlights a potential sustainable route for related transformations.

Solvent-Free Reactions: Performing reactions without a solvent, where possible, significantly reduces waste. bohrium.comsigmaaldrich.com

A specific example of a greener approach to amidine synthesis is a copper-catalyzed protocol that uses oxygen as a green oxidant. mdpi.com This method proceeds in 2,2,2-trifluoroethanol (B45653) (TFE), a solvent that can be more environmentally benign in certain applications. mdpi.com

Application of Flow Chemistry and Automated Synthesis Techniques for Scalability and Efficiency

Flow chemistry and automated synthesis offer significant advantages for the production of chemical compounds, including improved safety, scalability, and efficiency. europa.euflinders.edu.au These technologies are particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. europa.eu

The synthesis of amides, which are structurally related to amidines, has been a key area for the application of flow chemistry. researchgate.net Continuous-flow reactors allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purity. flinders.edu.aunih.gov For instance, multi-step syntheses of active pharmaceutical ingredients have been successfully demonstrated using flow chemistry, often incorporating in-line purification steps to streamline the process. nih.govthieme-connect.de

Automated synthesis platforms, which can perform reactions in a parallel format, are valuable for rapidly creating libraries of compounds for screening purposes. researchgate.net This approach utilizes pre-packaged capsules containing the necessary reagents, allowing for the automated synthesis and work-up of a wide range of amides. researchgate.net While specific applications to this compound are not detailed in the provided results, the established success of these techniques for amide and other fine chemical syntheses suggests their potential applicability. researchgate.netresearchgate.net

Intrinsic Reactivity and Mechanistic Studies of 2 Methoxyacetimidamide Hydrochloride

Elucidation of Fundamental Reaction Pathways and Transient Intermediates

The formation of 2-methoxyacetimidamide hydrochloride from 2-methoxyacetonitrile (B1149783) is a prime example of the Pinner reaction. numberanalytics.comnumberanalytics.comnrochemistry.comsynarchive.com This reaction proceeds through a series of well-defined steps involving key transient intermediates.

The fundamental reaction pathway begins with the protonation of the nitrile (2-methoxyacetonitrile) by a strong acid, typically anhydrous hydrogen chloride (HCl). nih.govorganic-chemistry.org This initial step is crucial as it activates the nitrile group, making the carbon atom significantly more electrophilic. The protonated nitrile exists as a highly reactive nitrilium ion intermediate.

Following its formation, the nitrilium ion is susceptible to nucleophilic attack by an alcohol, in this case, methanol (B129727). numberanalytics.comnih.gov This attack leads to the formation of a tetrahedral intermediate. Subsequent rearrangement and elimination of a proton from the alcohol moiety result in the formation of the corresponding imidate hydrochloride salt , also known as a Pinner salt. synarchive.comresearchgate.net In this specific case, the intermediate is methyl 2-methoxyacetimidate hydrochloride.

This Pinner salt is a stable, isolable intermediate that can then be converted to the final amidine hydrochloride. synarchive.comjk-sci.com This transformation is typically achieved by reaction with ammonia (B1221849). nrochemistry.com The process involves the nucleophilic attack of ammonia on the imidate carbon, leading to the displacement of the methoxy (B1213986) group and the formation of this compound.

Protonation: 2-Methoxyacetonitrile + HCl → [2-Methoxyacetonitrilium ion]Cl⁻

Nucleophilic Attack: [2-Methoxyacetonitrilium ion]Cl⁻ + CH₃OH → Methyl 2-methoxyacetimidate hydrochloride

Ammonolysis: Methyl 2-methoxyacetimidate hydrochloride + NH₃ → this compound + CH₃OH

Role of the Hydrochloride Moiety in Amidine Stabilization and Reactivity Profiles

The hydrochloride moiety plays a pivotal role in the chemistry of 2-methoxyacetimidamide, primarily through the formation of a stable salt. Amidines are generally strong bases, and in the presence of hydrochloric acid, they are readily protonated to form amidinium ions. google.com This protonation occurs at the sp²-hybridized imino nitrogen, allowing the positive charge to be delocalized across the N-C-N system. This resonance stabilization significantly enhances the stability of the compound.

The formation of the hydrochloride salt, often crystalline, facilitates the isolation and purification of the amidine. jk-sci.com This is a key advantage of the Pinner synthesis route. The stability of these salts is crucial, as the free base form of the amidine can be less stable and more susceptible to hydrolysis.

Furthermore, the hydrochloride salt influences the reactivity profile of the amidine. The protonated form is less nucleophilic than the free base. The reactivity can be modulated by adjusting the pH of the reaction medium. In basic conditions, the free amidine is regenerated, which can then participate in reactions as a strong nucleophile.

Comprehensive Kinetic and Thermodynamic Analyses of Amidine Formation and Transformation Reactions

The rate of the Pinner reaction is influenced by several factors, including the concentration of the reactants and the acid catalyst, as well as the temperature. numberanalytics.com The initial protonation of the nitrile is typically a rapid equilibrium, and the subsequent nucleophilic attack by the alcohol is often the rate-determining step.

Illustrative Kinetic Data for a Generic Pinner Reaction

| Temperature (°C) | [Nitrile] (mol/L) | [Alcohol] (mol/L) | [HCl] (mol/L) | Initial Rate (mol/L·s) |

| 0 | 1.0 | 1.2 | 1.2 | 1.5 x 10⁻⁴ |

| 10 | 1.0 | 1.2 | 1.2 | 3.1 x 10⁻⁴ |

| 20 | 1.0 | 1.2 | 1.2 | 6.0 x 10⁻⁴ |

| 20 | 2.0 | 1.2 | 1.2 | 1.2 x 10⁻³ |

| 20 | 1.0 | 2.4 | 1.2 | 1.2 x 10⁻³ |

Note: This data is illustrative for a typical Pinner reaction and does not represent experimentally determined values for this compound.

Illustrative Thermodynamic Parameters for Amidine Formation

| Reaction Step | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |

| Nitrile + Alcohol + HCl → Pinner Salt | -40 to -60 | -80 to -120 | Negative |

| Pinner Salt + NH₃ → Amidine HCl | -20 to -40 | -50 to -80 | Negative |

Note: These values are generalized estimates for analogous reactions and are intended for illustrative purposes only.

Advanced Derivatization Strategies and Functionalization of 2 Methoxyacetimidamide Hydrochloride

Rational Design and Synthesis of Novel Amidine Functionalized Compounds

The rational design of novel compounds derived from 2-Methoxyacetimidamide hydrochloride is primarily centered on its utility as a precursor for substituted pyrimidines, a class of heterocycles with significant pharmacological importance. nih.govnih.gov The design strategy often involves a molecular extension or modification approach, where the pyrimidine (B1678525) core, formed from the cyclocondensation of this compound with a suitable three-carbon synthon, is further functionalized to interact with specific biological targets. nih.govmdpi.com

A key synthetic strategy is the [3+3] cyclocondensation reaction. In this approach, this compound provides a nitrogen-carbon-nitrogen (N-C-N) fragment, which reacts with a three-carbon component, typically a β-dicarbonyl compound or its synthetic equivalent, to form the pyrimidine ring. mdpi.com The substituents on the resulting pyrimidine are determined by the nature of the starting materials.

For instance, the reaction of this compound with β-ketoesters or β-diketones can lead to the formation of pyrimidinones (B12756618) or substituted pyrimidines, respectively. The rational choice of the β-dicarbonyl partner allows for the introduction of specific functional groups at various positions of the pyrimidine ring, which can be crucial for modulating the biological activity of the final compound. nih.gov

Table 1: Examples of Pyrimidine Synthesis from Amidine Precursors

| Amidine Precursor | β-Dicarbonyl Compound | Resulting Pyrimidine Derivative |

| Guanidine hydrochloride | β-keto esters | 2-Aminopyrimidinones |

| 2-(4-fluorophenyl) acetamidine (B91507) hydrochloride | Substituted chalconated coumarins | 3-(2-(4-fluorobenzyl)-4-(substituted phenyl) pyrimidin-6-yl)-2H-chromen-2-ones |

This table illustrates the versatility of the cyclocondensation reaction in generating diverse pyrimidine structures from different amidine and dicarbonyl precursors.

Introduction of Diverse Chemical Moieties via Site-Specific Derivatization Techniques

The introduction of diverse chemical moieties can occur either by modifying the this compound molecule before cyclization or by functionalizing the resulting pyrimidine ring. While pre-modification of this compound is less commonly documented, the derivatization of the pyrimidine products is a widely employed strategy.

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at positions 2, 4, and 6. This reactivity allows for the introduction of a wide array of functional groups. For example, chloro-substituted pyrimidines, which can be synthesized using appropriate starting materials, serve as versatile intermediates for introducing amines, alcohols, and other nucleophiles.

Furthermore, modern synthetic methods like metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings) have significantly expanded the scope of accessible pyrimidine derivatives. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of aryl, alkyl, and other complex moieties to the pyrimidine core.

Analysis of Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: In the synthesis of pyrimidines from unsymmetrical β-dicarbonyl compounds and this compound, the issue of regioselectivity arises. The initial nucleophilic attack of the amidine can occur at either of the two carbonyl groups of the dicarbonyl compound, potentially leading to two different regioisomeric products. The outcome of the reaction is often governed by the electronic and steric properties of the substituents on the β-dicarbonyl compound. epa.gov

For instance, in reactions with β-ketoesters, the more electrophilic ketone carbonyl is generally attacked preferentially by the amidine. The regioselectivity of nucleophilic substitution on the resulting pyrimidine ring is also a critical aspect. Nucleophilic attack is generally favored at the C-4 and C-6 positions over the C-2 position. nih.gov However, the regioselectivity can be influenced by the nature of the nucleophile and the substituents already present on the pyrimidine ring. epa.govorganic-chemistry.org Solvent choice can also play a crucial role in controlling the regioselectivity of reactions. epa.gov

Stereoselectivity: The introduction of stereocenters in the derivatives of this compound is an important consideration, especially for the development of chiral drugs. One approach to achieve stereoselectivity is to use chiral starting materials. For example, the synthesis of chiral pyrimidines can be accomplished by reacting an amidine with a chiral β-dicarbonyl compound or by using a chiral amidine precursor. nih.gov

Another strategy involves the use of stereoselective reactions on a pre-formed pyrimidine ring. For example, asymmetric hydrogenation or the use of chiral catalysts can introduce chirality into a substituent attached to the pyrimidine ring. The stereoselective synthesis of a highly functionalized cyclopentane (B165970) unit, which can be subsequently coupled to a pyrimidine moiety, has been reported in the context of developing anti-HIV drug candidates. nih.gov The development of racemization-free coupling reagents is also crucial for the synthesis of chiral amides and peptides that might be incorporated into the final derivatives. rsc.org

Exploration of Synthetic Utility of Derivatized this compound in Subsequent Chemical Transformations

The primary synthetic utility of this compound lies in its role as a key building block for the synthesis of a wide variety of substituted pyrimidines. These pyrimidine derivatives, in turn, serve as versatile intermediates for further chemical transformations and as target molecules in medicinal chemistry.

The functional groups introduced onto the pyrimidine ring can be further manipulated to construct more complex molecular architectures. For example, a halogenated pyrimidine can undergo a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other functional groups.

The pyrimidine derivatives synthesized from this compound have been investigated for a range of biological activities, including their potential as anthelmintic agents and their role in the development of novel ERK inhibitors for cancer therapy. nih.govsemanticscholar.org The ability to readily synthesize a diverse library of pyrimidine derivatives from this starting material makes it a valuable tool in drug discovery and development. mdpi.com

Advanced Spectroscopic Characterization for Elucidation of Molecular Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment, Conformational Analysis, and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of 2-Methoxyacetimidamide hydrochloride in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated methanol (B129727) (CD₃OD) shows distinct signals corresponding to the different types of protons in the molecule. Experimental data has identified signals at δ 4.49 (s, 2H) and δ 3.49 (s, 3H). The singlet at 3.49 ppm is characteristic of the methoxy (B1213986) group (-OCH₃) protons. The singlet at 4.49 ppm corresponds to the methylene (B1212753) (-CH₂-) protons. The absence of coupling for these signals indicates no adjacent, non-equivalent protons. Protons associated with the imidamide group (-C(NH)NH₂) are expected to be observed as well, though their chemical shift can be variable and they may undergo exchange with the solvent, leading to broader signals.

Conformational Analysis and Dynamic Processes: The simplicity of the ¹H NMR spectrum suggests that at room temperature, there is likely free rotation around the C-O and C-C single bonds. This leads to time-averaged signals for the methoxy and methylene protons. More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, helping to determine the preferred solution-state conformation. copernicus.org For instance, NOE cross-peaks between the methoxy protons and the methylene protons would confirm a spatial proximity consistent with specific rotational isomers. Low-temperature NMR studies could potentially "freeze out" different conformers, allowing for the observation of distinct sets of signals for each, and enabling the determination of the energy barriers to rotation. nih.govrsc.org

Table 1: Experimental and Predicted NMR Data for this compound

| Nucleus | Experimental δ (ppm) in CD₃OD | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | 3.49 | - | Singlet | -OCH₃ |

| ¹H | 4.49 | - | Singlet | -CH₂- |

| ¹H | Not Reported | 7.0-9.0 (broad) | Broad Singlet | -C(NH)NH₂ |

| ¹³C | Not Reported | 50-60 | Quartet (in ¹H-coupled) | -OCH₃ |

| ¹³C | Not Reported | 60-70 | Triplet (in ¹H-coupled) | -CH₂- |

| ¹³C | Not Reported | 150-165 | Singlet (in ¹H-decoupled) | -C(NH)NH₂ |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis, Isomer Differentiation, and High-Resolution Mass Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound. For the protonated molecule [M+H]⁺, the calculated mass for the free base (C₃H₈N₂O) is 88.0637 g/mol . HRMS would be able to confirm this mass to within a few parts per million, distinguishing it from other ions with the same nominal mass. Experimental data from electrospray ionization (ESI) has shown a found m/z of 225.1 [M+H]⁺ for a related, larger molecule containing the 2-methoxyacetimidamide moiety, demonstrating the utility of this technique in identifying the presence of this structural unit.

Fragmentation Pathway Analysis: While detailed fragmentation data for this compound is not available, a plausible fragmentation pathway can be proposed based on the principles of mass spectrometry. libretexts.orglibretexts.org Upon ionization, the protonated molecule [M+H]⁺ would likely be formed. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would induce fragmentation. A probable initial fragmentation would be the loss of ammonia (B1221849) (NH₃) from the imidamide group, a common fragmentation pathway for amidines. Another likely fragmentation is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃) or a neutral methanol molecule (CH₃OH) after rearrangement. Alpha-cleavage adjacent to the nitrogen atoms of the imidamide is also a possibility. nih.govrsc.org

Isomer Differentiation: Mass spectrometry can be used to differentiate between structural isomers. While this compound itself has a unique structure, if isomeric impurities were present, specific fragmentation patterns could potentially be used to distinguish them. Different isomers would likely produce different relative abundances of fragment ions, allowing for their identification and quantification.

Table 2: Predicted Fragmentation Pattern for this compound [M+H]⁺

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 72.0555 | NH₃ | [CH₃OCH₂C(NH)]⁺ |

| 58.0657 | CH₂O | [H₂NC(NH)CH₃]⁺ (after rearrangement) |

| 44.0500 | CH₃OCH₂• | [C(NH)NH₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Detailed Conformational Analysis and Studies of Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and their local environment. nih.govyoutube.com

Characteristic Vibrational Modes: For this compound, several characteristic vibrational bands are expected. The N-H stretching vibrations of the primary amine and imine groups in the imidamide moiety are anticipated in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the imine is a key feature and is expected to appear in the 1640-1690 cm⁻¹ range. The C-O stretching vibration of the methoxy group should give rise to a strong band, typically around 1050-1150 cm⁻¹. The C-H stretching and bending vibrations of the methylene and methyl groups will also be present in their characteristic regions.

Conformational Analysis: The positions and shapes of vibrational bands can be sensitive to the molecular conformation. nih.gov In different conformations, the coupling between vibrational modes can change, leading to shifts in peak frequencies. By comparing experimental spectra with theoretical spectra calculated for different possible conformers (e.g., using Density Functional Theory, DFT), it may be possible to deduce the predominant conformation in the solid state (for IR and Raman of solids) or in solution (for Raman). rsc.org

Intermolecular Interactions: As a hydrochloride salt, 2-Methoxyacetimidamide exists as an ionic species in the solid state, with strong intermolecular hydrogen bonding between the chloride anion and the N-H protons of the imidamide group. These hydrogen bonds would cause a broadening and a red-shift (shift to lower wavenumbers) of the N-H stretching bands in the IR spectrum compared to the free base. In solution, the nature and extent of hydrogen bonding with the solvent would also influence the vibrational spectra. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3200-3400 | -NH₂, =NH |

| C-H stretch | 2850-3000 | -CH₃, -CH₂- |

| C=N stretch | 1640-1690 | Imine |

| N-H bend | 1550-1650 | -NH₂ |

| C-O stretch | 1050-1150 | Methoxy |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Structure, Excited States, and Chromophoric Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) and fluorescence spectroscopy, probes the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophore is the C=N double bond of the imine group. This group is expected to exhibit a π → π* electronic transition at shorter wavelengths, likely below 220 nm. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may be observed at a longer wavelength, potentially in the 220-300 nm range. nih.govucalgary.ca The presence of the methoxy group is unlikely to significantly shift the absorption maximum into the visible region. The solvent can also influence the position of these absorption bands.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it typically needs to have a rigid, conjugated system. This compound, being a small and flexible molecule without an extensive conjugated system, is not expected to be significantly fluorescent. nih.govnih.gov Any observed fluorescence would likely be weak. The study of its fluorescence properties would involve measuring its excitation and emission spectra to determine the wavelengths of maximum absorption and emission, and its quantum yield.

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Predicted λ_max (nm) | Electronic Transition | Notes |

|---|---|---|---|

| UV-Vis | < 220 | π → π* | Associated with the C=N bond. |

| UV-Vis | 220-300 | n → π* | Weaker absorption, associated with the nitrogen lone pair. |

| Fluorescence | Not Expected | - | The molecule lacks the structural features for strong fluorescence. |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.comdiamond.ac.uk

Solid-State Structure: While no public crystal structure data is available for this compound, an X-ray diffraction analysis would provide a wealth of information. It would definitively determine bond lengths, bond angles, and torsion angles within the molecule. This would reveal the exact conformation of the molecule in the solid state, including the orientation of the methoxy group relative to the rest of the molecule. uq.edu.au

Intermolecular Interactions and Crystal Packing: X-ray crystallography would also reveal the details of the crystal packing. acs.org For this compound, this would include the precise location of the chloride ion and the geometry of the hydrogen bonds between the chloride ion and the N-H protons of the cation. This information is crucial for understanding the stability of the crystal lattice and the physical properties of the solid material.

Application of Advanced Hyphenated Spectroscopic Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive characterization of complex mixtures or for obtaining multiple streams of data from a single sample. rsc.orgresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for the analysis of this compound, especially if it is part of a mixture. The liquid chromatograph would separate the compound from impurities, and the mass spectrometer would provide mass-to-charge ratio information for identification and confirmation.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This would be particularly useful for identifying and structurally characterizing any impurities or degradation products present in a sample of this compound without the need for prior isolation.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives of this compound, GC-MS could be employed. The gas chromatograph provides high-resolution separation, and the mass spectrometer provides structural information.

The application of these hyphenated techniques would provide a more complete picture of the purity and structural integrity of this compound, complementing the information obtained from individual spectroscopic methods.

Computational Chemistry and Theoretical Investigations into 2 Methoxyacetimidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Frontier Molecular Orbital Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the electronic nature of a molecule. For a compound like 2-Methoxyacetimidamide hydrochloride, methods such as B3LYP with a basis set like 6-31G** could be employed to optimize its three-dimensional geometry and calculate a variety of electronic properties. nih.gov

A key aspect of such a study would be the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.netwikipedia.orgmdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific research data for this compound is available.

Analysis of the molecular electrostatic potential (MEP) map would further reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes, Solvation Effects, and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of molecules, capturing their movements and interactions over time. nih.gov For this compound, an all-atom MD simulation in an explicit solvent like water would be invaluable for exploring its conformational landscape. nih.gov This would involve identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Such simulations can also shed light on solvation effects, detailing how water molecules arrange themselves around the compound and the nature of the hydrogen bonding interactions. researchgate.net Understanding these interactions is critical as they significantly influence the compound's properties and behavior in a biological environment. The stability of the system during a simulation can be assessed by monitoring the root mean square deviation (RMSD) of the atomic positions over time. nih.gov

In Silico Prediction and Validation of Complex Reaction Mechanisms and Transition State Structures

Computational methods can be used to map out potential reaction pathways for a molecule, such as its hydrolysis. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. For this compound, theoretical studies could investigate its stability and degradation pathways under various conditions.

Development and Validation of Optimized Force Fields for Large-Scale Simulations Involving this compound

To perform large-scale MD simulations, an accurate force field is essential. A force field is a set of parameters that describes the potential energy of a system of atoms. nih.gov While general force fields like the General Amber Force Field (GAFF) exist and can be a starting point, their parameters may not be optimal for a specific molecule like this compound. nih.gov

Developing a refined, optimized force field for this compound would involve fitting parameters to high-level quantum mechanical data. This ensures that the simulations more accurately reproduce experimental observations and provide reliable predictions of the molecule's behavior. mdpi.comnih.gov The process often involves generating atomic partial charges using methods like the restrained electrostatic potential (RESP) approach. nih.gov

Application of Machine Learning and Artificial Intelligence for Designing Novel Analogues and Predicting Reactivity

In modern drug discovery, machine learning (ML) and artificial intelligence (AI) are increasingly used to accelerate the design of new molecules with desired properties. researchgate.netnih.govnih.gov If this compound were a lead compound, ML models could be trained on data from its analogs to predict properties such as bioactivity, toxicity, and solubility. nih.gov

These models can learn complex structure-activity relationships from existing data and then be used to screen virtual libraries of novel compounds, identifying promising candidates for synthesis and further testing. researchgate.netnih.gov Generative models, a type of AI, could even be used to design entirely new analogs of this compound with potentially improved characteristics.

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Key Intermediate in Diverse Heterocyclic Chemistry, including Pyrimidine (B1678525) Synthesis

The chemical reactivity of 2-Methoxyacetimidamide hydrochloride makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds, with its application in pyrimidine synthesis being particularly significant. Pyrimidines are a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals.

The synthesis of pyrimidines often involves the cyclocondensation of an amidine-containing compound with a 1,3-dicarbonyl compound or its synthetic equivalent. In this context, this compound can serve as the N-C-N fragment, which reacts with a suitable three-carbon component to form the pyrimidine ring. The general reaction mechanism involves the initial formation of a Schiff base between the amidine and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

A variety of methods have been developed for pyrimidine synthesis, including multi-component reactions that can be catalyzed by different metals or proceed under metal-free conditions. mdpi.commdpi.com For instance, a one-pot, three-component reaction involving an alkyne, an aroyl chloride, and an amidinium hydrochloride can lead to the formation of substituted pyrimidines. researchgate.net While this specific example utilized acetamidine (B91507) hydrochloride, the principle is directly applicable to this compound, where the methoxy (B1213986) group would be incorporated as a substituent on the final pyrimidine ring.

The presence of the 2-methoxy group in this compound can influence the reactivity of the amidine and the properties of the resulting pyrimidines. This substituent can affect the electronic nature of the pyrimidine ring and provide a handle for further functionalization, thereby enabling the synthesis of a diverse library of pyrimidine derivatives with potentially unique biological activities.

Strategic Role in the Construction of Privileged Scaffolds and Complex Molecular Architectures

The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug discovery. nih.govnih.govunife.itresearchgate.net These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of new therapeutic agents. nih.govmdpi.com While direct evidence of this compound's use in constructing known privileged scaffolds is not extensively documented, its inherent reactivity as an amidine derivative suggests its potential as a valuable building block for such structures.

Amidines are key components in the synthesis of various heterocyclic systems that are considered privileged scaffolds. For example, the benzodiazepine (B76468) and dihydropyridine (B1217469) scaffolds often incorporate an amidine or a related functional group in their core structure. unife.it The ability of this compound to participate in cyclocondensation reactions makes it a suitable candidate for the synthesis of novel heterocyclic systems that could exhibit the characteristics of a privileged scaffold.

The construction of complex molecular architectures often relies on the use of versatile and functionalized building blocks. The dual functionality of this compound—the reactive amidine group and the modifiable methoxy group—positions it as a strategic component in the convergent synthesis of intricate molecules. The amidine moiety can be used to form a core heterocyclic ring, while the methoxy group can be deprotected to a hydroxyl group for further elaboration or used to influence the physicochemical properties of the final molecule.

Contribution to Novel Catalyst Design and Ligand Synthesis for Asymmetric Transformations

The development of novel catalysts and ligands is crucial for advancing the field of asymmetric synthesis, which aims to produce chiral molecules with a high degree of stereoselectivity. While there is no specific literature detailing the use of this compound in this context, the amidine functional group is a known component in the design of certain types of ligands and catalysts.

Amidines can act as N-donor ligands for various transition metals, forming stable complexes that can catalyze a range of organic transformations. The electronic properties of the amidine ligand can be tuned by the substituents attached to it, which in turn can influence the catalytic activity and selectivity of the metal complex. The methoxy group in this compound could potentially play a role in modulating the electronic environment of the amidine nitrogen atoms, thereby influencing the catalytic performance.

Furthermore, chiral amidines have been employed as organocatalysts in asymmetric reactions. The synthesis of chiral ligands often involves the incorporation of stereocenters into the ligand backbone. While this compound itself is not chiral, it could be derivatized with chiral auxiliaries to generate novel chiral ligands for asymmetric catalysis.

Potential Applications in Polymer Chemistry and the Development of Functional Materials

The field of polymer chemistry is constantly seeking new monomers that can impart specific functionalities to the resulting polymers. frontiersin.org Amidine-containing polymers are of interest due to their potential applications in areas such as gene delivery, antimicrobial materials, and as catalysts. nih.gov The amidine group, being basic, can be protonated to create cationic polymers that can interact with negatively charged species like DNA.

This compound, with its reactive amidine group, could potentially be used as a monomer or a precursor to a monomer for the synthesis of functional polymers. For instance, it could be incorporated into a polymer backbone through polycondensation reactions. The methoxy group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as its solubility, thermal stability, and biocompatibility.

The development of functional materials with tailored properties is a key area of materials science. The incorporation of specific functional groups into materials can lead to novel optical, electronic, or biological properties. While the direct application of this compound in this area is not yet reported, the presence of the amidine and methoxy functionalities suggests its potential as a building block for the synthesis of functional organic materials. For example, amidine-containing materials could find use as ion-exchange resins or as components in stimuli-responsive materials.

Role in Medicinal Chemistry and Drug Discovery Research

Rational Design and Synthesis of Novel Bioactive Entities Utilizing the 2-Methoxyacetimidamide Scaffold

The field of medicinal chemistry continually seeks novel molecular frameworks, known as scaffolds, to serve as the foundation for new drug candidates. The 2-methoxyacetimidamide scaffold has garnered attention in this regard due to its inherent chemical properties that make it a versatile starting point for the rational design and synthesis of new bioactive molecules. nih.govresearchgate.netmdpi.com Rational drug design is a targeted approach that leverages an understanding of a biological target's structure and function to create compounds with specific activities. nih.govresearchgate.net

The synthesis of new chemical entities based on the 2-methoxyacetimidamide core often involves multicomponent reactions, which are efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov This approach allows for the rapid generation of a diverse library of compounds. nih.govmdpi.comresearchgate.netmdpi.com The imidamide group within the scaffold provides a key reactive site for chemical modifications, enabling the attachment of various functional groups to explore a wide range of chemical space and to develop molecules with desired biological activities. nih.govmdpi.com

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Bioactive Derivatives

Following the synthesis of a series of derivatives from the 2-methoxyacetimidamide scaffold, a critical phase of research involves determining their structure-activity relationships (SAR) and structure-property relationships (SPR). nih.govnih.govresearchgate.netnih.gov SAR studies investigate how specific changes in a molecule's structure affect its biological activity, providing a roadmap for optimizing potency and selectivity. nih.govnih.govresearchgate.netnih.gov For instance, a study on imidazothiazole derivatives as IDO1 inhibitors revealed that the basicity of a nitrogen atom within the scaffold was crucial for its inhibitory activity. nih.gov

Table 1: Illustrative SAR Data for Hypothetical 2-Methoxyacetimidamide Derivatives

| Compound ID | R-Group Modification | Target Binding Affinity (IC50, nM) | Notes |

| Parent | H | 500 | Baseline activity |

| Derivative 1 | Methyl | 250 | Increased potency with small alkyl group |

| Derivative 2 | Phenyl | 100 | Significant increase in potency with aromatic ring |

| Derivative 3 | 4-Chlorophenyl | 50 | Further enhancement with electron-withdrawing group |

| Derivative 4 | tert-Butyl | 800 | Decreased potency with bulky group, suggesting steric hindrance |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Mechanism of Action and Molecular Target Engagement for 2-Methoxyacetimidamide Hydrochloride-Derived Drug Candidates

Understanding how a drug works at the molecular level, its mechanism of action (MoA), is a cornerstone of modern drug development. nih.govnih.govdovepress.comdrugbank.com For drug candidates derived from this compound, this involves identifying the specific biological molecules (targets) with which they interact and elucidating the downstream consequences of this interaction. nih.govnih.govdovepress.comdrugbank.com

A variety of experimental and computational techniques are employed to unravel a compound's MoA. nih.gov For example, if a derivative is found to have anticancer properties, researchers might investigate whether it inhibits a specific enzyme crucial for cancer cell growth or induces apoptosis (programmed cell death). researchgate.net Confirming that a drug candidate directly engages its intended target within a biological system is also critical and can be achieved through various biochemical and cellular assays. nih.gov A clear understanding of the MoA and target engagement helps to rationalize the observed biological effects and to identify potential side effects early in the drug discovery process. nih.gov

Applications as Heterocyclic Modulators of Lipid Synthesis, with Relevance to Antiviral (e.g., Hepatitis C Virus) and Anticancer Therapies

Recent research has highlighted the potential of compounds derived from the 2-methoxyacetimidamide scaffold to act as modulators of lipid synthesis. This has significant implications for both antiviral and anticancer therapies. Many viruses, including the Hepatitis C virus, rely on the host cell's lipid metabolism for their replication. By disrupting key enzymes in lipid synthesis pathways, these compounds can create an environment that is inhospitable for the virus to multiply.

Similarly, cancer cells often exhibit altered lipid metabolism to support their rapid growth and proliferation. Targeting these metabolic vulnerabilities with specific inhibitors is a promising strategy in oncology. The versatility of the 2-methoxyacetimidamide core allows for its incorporation into various heterocyclic structures, which are ring-shaped molecules containing atoms of at least two different elements. This structural diversity is key to developing potent and selective modulators of lipid synthesis.

Exploration of G-protein-coupled Receptor (GPR39) Agonistic Activity for Therapeutic Interventions

G-protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in cellular signaling and are major targets for a wide range of approved drugs. mdpi.comnih.gov The G-protein-coupled receptor 39 (GPR39) has emerged as a therapeutic target of interest, and it is known to be a Zn2+-sensing receptor. mdpi.comnih.gov

Studies have shown that activating GPR39 can have beneficial effects in various physiological processes. mdpi.comnih.gov For instance, GPR39 agonists, which are molecules that activate the receptor, have been shown to reduce ethanol (B145695) intake in animal models, suggesting a potential role in treating alcohol use disorder. nih.gov The 2-methoxyacetimidamide scaffold could serve as a valuable starting point for the design and synthesis of novel GPR39 agonists, opening up new avenues for therapeutic interventions in conditions where this receptor plays a key role. mdpi.com

Development of Prodrug Strategies and Bioreversible Derivatives for Enhanced Pharmacological Profiles

A significant challenge in drug development is ensuring that a potent compound has the right pharmacological properties to be effective in the body. nih.govnih.gov Issues such as poor solubility or rapid metabolism can limit a drug's bioavailability. nih.gov Prodrug strategies offer a solution to this problem. nih.govnih.govresearchgate.net A prodrug is an inactive or less active form of a drug that is converted into the active form within the body. nih.govnih.gov

This approach can be used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. nih.gov For derivatives of 2-methoxyacetimidamide, the core structure can be chemically modified to create a bioreversible derivative. This modified version would be more stable or have better solubility, and once in the body, it would be converted back to the active form to exert its therapeutic effect. nih.govnih.gov

Application of Computational Drug Design and Virtual Screening Methodologies Based on the 2-Methoxyacetimidamide Core

In recent years, computational methods have become an integral part of the drug discovery process, significantly accelerating the identification of new drug candidates. nih.govnih.gov Computer-aided drug design (CADD) encompasses a range of techniques, including virtual screening, which allows researchers to computationally screen vast libraries of virtual compounds against a biological target. nih.govnih.gov

The 2-methoxyacetimidamide core can be used as a foundation for building these virtual libraries. nih.gov By employing structure-based drug design (SBDD) or ligand-based drug design (LBDD), scientists can identify derivatives with a high probability of being active. nih.govnih.gov SBDD relies on the 3D structure of the target protein, while LBDD uses the information from known active molecules to find new ones. These computational approaches help to prioritize which compounds to synthesize and test, saving time and resources in the early stages of drug discovery. nih.govnih.gov

Future Perspectives and Interdisciplinary Research Opportunities

Integration with Chemical Biology and Systems Chemistry for Deeper Biological Insights

The utility of 2-Methoxyacetimidamide hydrochloride as a precursor for biologically active molecules, particularly heterocyclic compounds, positions it as a valuable tool for chemical biology. Its integration into the synthesis of molecular probes could provide deeper insights into complex biological systems. For instance, by incorporating isotopic labels or reporter groups into the 2-methoxyacetimidamide scaffold, researchers can create tagged derivatives. These tagged molecules can then be used to trace metabolic pathways, identify protein binding partners, and elucidate mechanisms of action for the larger, more complex molecules synthesized from this starting material.

While direct studies involving this compound in systems chemistry are not extensively documented, its role as a key reactant in the formation of bioactive compounds suggests a potential application. Systems chemistry aims to understand complex chemical networks and their emergent properties. By studying the reaction networks that utilize this compound to generate libraries of diverse molecules, it may be possible to model and predict the formation of novel compounds with desired biological activities. This approach moves beyond the one-by-one synthesis of molecules to a more holistic understanding of how chemical systems can generate complexity and function.

A key application of this compound is in the synthesis of heterocyclic modulators of lipid synthesis. These compounds have shown potential in the treatment of viral diseases such as hepatitis C and various cancers by targeting the fatty acid synthase pathway. The amidine group of this compound is crucial for forming the core structures of these modulators.

Exploration of Unconventional Reactivity Modes and Transformational Chemistry

Currently, the documented reactivity of this compound follows conventional chemical pathways, primarily acting as a nucleophile in condensation reactions to form heterocyclic rings like pyrimidines. thieme-connect.deambeed.com For example, it is a key reactant in the synthesis of pyrimidine (B1678525) derivatives, which are important scaffolds in a wide array of therapeutic agents. thieme-connect.deambeed.com The reaction with β-oxo esters or their equivalents leads to the formation of substituted pyrimidines, demonstrating its role in transformational chemistry to build complex molecular architectures from simpler precursors. thieme-connect.deambeed.comgoogle.com

Future research could explore unconventional reactivity modes of this compound. This might involve leveraging photocatalysis, electrochemistry, or mechanochemistry to access novel reaction pathways that are not achievable through traditional thermal methods. For instance, the activation of the C-H bonds within the methoxy (B1213986) group or the amidine functionality under specific catalytic conditions could lead to new types of chemical transformations and the synthesis of previously inaccessible molecular scaffolds. The development of such methods would significantly expand the synthetic utility of this compound.

A notable transformation involving this compound is its use in palladium-catalyzed carbonylation reactions for the synthesis of complex triazole derivatives, which have been investigated as PI3K inhibitors for cancer therapy. googleapis.com This highlights its utility in modern cross-coupling methodologies.

High-Throughput Synthesis and Screening Applications for Accelerated Discovery

High-throughput synthesis (HTS) and screening are cornerstones of modern drug discovery, allowing for the rapid generation and evaluation of vast libraries of chemical compounds. While there is no specific documentation of this compound being used in large-scale HTS campaigns, its role as a versatile building block for bioactive pyrimidines and other heterocycles makes it an ideal candidate for such applications. thieme-connect.deambeed.com

Future efforts could focus on developing robust, automated synthetic routes that utilize this compound on a high-throughput platform. This would enable the creation of large, diverse libraries of related compounds where the substitution pattern can be systematically varied. These libraries could then be screened against a wide range of biological targets to identify new hit compounds for drug development. The combination of high-throughput synthesis with this versatile reagent could significantly accelerate the discovery of new therapeutic agents.

Development of Advanced Analytical and Characterization Techniques for Real-time Reaction Monitoring and Process Optimization

The synthesis of compounds using this compound is typically monitored using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for final product characterization. However, the development and application of advanced, real-time analytical methods could offer significant advantages in terms of process understanding and optimization.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Methoxyacetimidamide hydrochloride in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines ():

- Use PPE (respirators, nitrile gloves, goggles) to avoid dermal/ocular exposure.

- Store in sealed, upright containers in well-ventilated areas to prevent degradation or leakage .

- In case of spills, isolate the area, collect residues mechanically, and dispose via certified waste management protocols .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ multi-spectroscopic validation:

- 1H/13C-NMR to confirm proton/carbon environments and functional groups (e.g., methoxy resonance at ~3.3 ppm for methoxy groups) .

- IR spectroscopy to identify key bonds (e.g., C=N stretch at ~1650 cm⁻¹ for amidine groups) .

- Mass spectrometry (MS) for molecular ion ([M+H]+) and fragmentation pattern alignment with theoretical values .

Q. What are the primary considerations for designing an initial synthesis route for this compound?

- Select solvent systems (e.g., propylene glycol for solubility and thermal stability) .

- Optimize reaction time and temperature (e.g., 80–160°C for amidine formation via nucleophilic substitution) .

- Use thiourea or similar reagents for amine functionalization, ensuring stoichiometric excess (1.5–2.0 eq.) to drive reactions to completion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of chloroacetamide precursors .

- Temperature Gradients : Use stepwise heating (e.g., 160°C for initial activation, 80°C for stabilization) to minimize decomposition .

- Yield Tracking : Compare HPLC purity (>95%) and gravimetric yields across conditions; resolve contradictions via DOE (Design of Experiments) .

Q. What analytical strategies resolve contradictions in stability data under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC for impurity profiling .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C for hydrochloride salts) to define safe storage limits .

- pH-Dependent Studies : Evaluate hydrolytic stability in buffered solutions (pH 3–9) to identify degradation pathways (e.g., amidine hydrolysis) .

Q. How should researchers mitigate ecological risks during large-scale synthesis or disposal?

- Methodological Answer :

- Containment : Use closed-system reactors to prevent airborne release; install HEPA filters for particulate control .

- Waste Neutralization : Treat aqueous waste with 1M NaOH to hydrolyze reactive groups (e.g., chloroacetamide) before disposal .

- Aquatic Toxicity Assessment : Follow OECD 201/202 guidelines for acute/chronic toxicity testing in Daphnia magna or algae .

Q. What methodologies address batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- Standardization : Use USP-grade reagents and calibrate instruments (e.g., LC-MS/MS) with certified reference materials .

- Replicate Testing : Perform triplicate assays (e.g., receptor binding IC50) with statistical validation (p < 0.05 ANOVA) .

- Impurity Profiling : Quantify trace byproducts (e.g., methoxyacetyl derivatives) via GC-MS to correlate variability with synthetic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.